Cas no 104170-15-2 (1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)-)

1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)-, is a polyfunctional amine derivative featuring three 2-pyridinylmethyl groups attached to a central ethylenediamine backbone. This compound is notable for its strong chelating properties, making it useful in coordination chemistry for forming stable complexes with transition metals. Its multidentate ligand structure enhances binding affinity and selectivity, particularly in catalytic and sensor applications. The pyridine moieties contribute to electron donation and steric control, facilitating tailored reactivity in metal-mediated processes. This ligand is also valued for its solubility in polar organic solvents, enabling versatile use in homogeneous catalysis and biochemical research. Its structural rigidity and functional diversity make it a valuable tool in synthetic and analytical chemistry.
1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)- structure
104170-15-2 structure
Product Name:1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)-
CAS No:104170-15-2
MF:C20H23N5
MW:333.430123567581
CID:1141225
PubChem ID:15845745
Update Time:2025-06-08

1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)-
    • N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
    • N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]ethane-1,2-diamine
    • 1,2-Ethanediamine, N1,N1,N2-tris(2-pyridinylmethyl)-
    • N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine
    • DTXSID90578824
    • N,N,N'-tri-(2-pyridyl-methyl)ethylene diamine
    • 104170-15-2
    • E85723
    • SCHEMBL825189
    • CHEMBL4545310
    • Inchi: 1S/C20H23N5/c1-4-10-22-18(7-1)15-21-13-14-25(16-19-8-2-5-11-23-19)17-20-9-3-6-12-24-20/h1-12,21H,13-17H2
    • InChI Key: ZAJWGBZIRZZTKB-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CN=1)(CC1C=CC=CN=1)CCNCC1C=CC=CN=1

Computed Properties

  • Exact Mass: 333.19534575g/mol
  • Monoisotopic Mass: 333.19534575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 53.9Ų

1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1244428-250mg
1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)-
104170-15-2 97%
250mg
$580 2023-05-17
eNovation Chemicals LLC
Y1244428-1g
1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)-
104170-15-2 97%
1g
$1650 2023-05-17

Additional information on 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl)-

Introduction to 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl) and Its Applications in Modern Chemical Research

The compound with the CAS no. 104170-15-2, identified as 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl), represents a significant advancement in the field of chemical biology and pharmaceutical development. This compound, characterized by its unique structural composition, has garnered considerable attention due to its versatile applications in various scientific domains. The molecular structure of this compound incorporates a central ethanediamine backbone, which is functionalized with three 2-pyridinylmethyl groups. This specific arrangement imparts distinct chemical properties that make it particularly valuable in the synthesis of complex molecules and the development of novel therapeutic agents.

Recent research has highlighted the potential of 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl) as a key intermediate in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are increasingly being explored for their applications in catalysis, gas storage, and separation technologies. The pyridinylmethyl groups in the compound's structure serve as effective ligands for metal ions, facilitating the formation of stable and well-defined coordination complexes. Such complexes have shown promise in enhancing the efficiency of catalytic processes, particularly in the transformation of small molecules into valuable chemical products.

In addition to its role in material science, 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl) has been investigated for its biological activity. Studies have demonstrated that this compound can interact with various biological targets, including enzymes and receptors, suggesting its potential as a lead compound for drug discovery. The presence of multiple pyridine rings enhances its binding affinity and selectivity, making it an attractive candidate for developing targeted therapies. For instance, researchers have explored its interactions with metalloenzymes involved in oxidative stress pathways, which are implicated in numerous diseases such as cancer and neurodegenerative disorders.

The synthesis of 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl) involves a series of well-controlled chemical reactions that highlight the compound's synthetic utility. The process typically begins with the functionalization of ethanediamine derivatives using 2-bromomethylpyridines. This step introduces the pyridinylmethyl groups into the molecular framework while maintaining regioselectivity. Subsequent reactions, such as nucleophilic substitution and cross-coupling processes, further refine the structure and enhance its chemical properties. The synthetic strategies employed in this process not only demonstrate the versatility of 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl) but also provide valuable insights into the development of similar compounds with tailored functionalities.

One of the most compelling aspects of 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl) is its potential in medicinal chemistry. The compound's ability to modulate biological pathways makes it a promising candidate for treating a wide range of diseases. For example, preclinical studies have indicated that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties by inhibiting key enzymes involved in these processes. Furthermore, its structural motifs have been leveraged to design molecules that can selectively target specific disease pathways without affecting healthy cells. This level of selectivity is crucial for developing effective therapeutics with minimal side effects.

The role of computational chemistry in understanding the behavior of 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl) cannot be overstated. Advanced computational methods have enabled researchers to predict the compound's interactions with biological targets at an atomic level. These predictions are essential for guiding experimental efforts and optimizing drug candidates before they enter clinical trials. By integrating experimental data with computational modeling, scientists can accelerate the drug discovery process and reduce costs associated with traditional trial-and-error approaches. This interdisciplinary approach underscores the importance of collaboration between chemists、biologists、and computer scientists in modern pharmaceutical research.

The future prospects for 1,2-Ethanediamine, N,N,N'-tris(2-pyridinylmethyl) are promising as new methodologies continue to emerge in chemical biology and synthetic chemistry. Ongoing research aims to expand its applications beyond traditional areas by exploring novel synthetic routes and functional modifications. For instance,scientists are investigating ways to incorporate additional functional groups into its structure to enhance its reactivity or improve its biological activity。 Additionally, advances in green chemistry principles may enable more sustainable production methods for this compound,reducing environmental impact while maintaining high yields.

In conclusion,1,2-Ethanedi am ine,N,N,N'-tri s(2-p y ridi ny lm eth yl) (CAS no.104170-15-2) stands out as a versatile compoun d wi th significant potential i n both material science an d medicinal chemistry。 Its unique structural features make it an invaluable tool for synthesizing complex molecules、developing novel therapeutic agents、and advancing our understanding o f biological systems。 As research continues to uncover new applications for this compoun d,its importance i n scientific innovation is likely to grow even further。 The interdisciplinary nature o f modern chemical research ensures that compounds like 1,2-Ethanedi am ine,N,N,N'-tri s( 2 - p y ridi ny lm eth yl) will remain at t he forefront o f scientific discovery for years to come。

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